molecular formula C10H12N2O5 B2556177 4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid CAS No. 284672-80-6

4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid

Cat. No.: B2556177
CAS No.: 284672-80-6
M. Wt: 240.215
InChI Key: RSCXWQLDHNTXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration to introduce the nitro group at the meta position.

    Amination: The nitrobenzoic acid is then subjected to amination with 2-methoxyethylamine to form the desired product.

The reaction conditions for these steps include the use of strong acids like sulfuric acid for nitration and appropriate solvents for the amination step .

Chemical Reactions Analysis

4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and alcohols .

Scientific Research Applications

4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and participate in various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid include:

    4-Amino-3-nitrobenzoic acid: Lacks the 2-methoxyethyl substitution, making it less hydrophobic.

    4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid: Contains a hydroxyethyl group instead of a methoxyethyl group, affecting its solubility and reactivity.

The unique 2-methoxyethyl substitution in this compound enhances its solubility and reactivity compared to its analogs .

Properties

IUPAC Name

4-(2-methoxyethylamino)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-17-5-4-11-8-3-2-7(10(13)14)6-9(8)12(15)16/h2-3,6,11H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCXWQLDHNTXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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